molecular formula C17H12FN5S B2959565 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-48-4

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2959565
CAS RN: 894059-48-4
M. Wt: 337.38
InChI Key: RGBIXWVEZPYXHU-UHFFFAOYSA-N
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Description

The compound “3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as 1,2,4-triazoles . These are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in an array of pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the reaction of 3-amino-1,2,4-triazole with various electrophiles . The specific synthesis route for this compound would depend on the choice of starting materials and reaction conditions .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The synthesis and structural characterization of triazolo[4,3-b]pyridazine derivatives, including those similar to 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been explored in scientific research. These compounds exhibit a range of biological properties such as anti-tumor and anti-inflammatory activities. Techniques such as NMR, IR, and mass spectral studies, along with single-crystal X-ray diffraction, are utilized for structural confirmation. Theoretical studies, including Density Functional Theory (DFT) calculations, are employed to predict molecular properties and interactions, enhancing our understanding of these compounds at a molecular level (Sallam et al., 2021).

Antimicrobial and Antitumor Potential

Research into the antimicrobial and antitumor potential of triazolo[4,3-b]pyridazine derivatives shows promising results. Various synthesized derivatives have been evaluated for their effects against human cancer cell lines and microbial strains, revealing some compounds' ability to inhibit growth or induce cytotoxic effects. These studies contribute to the development of new therapeutic agents, highlighting the importance of structural modifications to enhance biological activity (Riyadh, 2011).

Agricultural Applications

In agriculture, pyridazine derivatives are investigated for their potential as herbicides, insecticides, and plant growth regulators. The synthesis and docking studies of certain compounds indicate their effectiveness against agricultural pests and diseases, offering a chemical basis for the development of new agrochemicals. This research area underscores the diverse applicability of these compounds beyond pharmaceuticals, contributing to sustainable agriculture practices (Sallam et al., 2022).

Mechanism of Action

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-17-21-20-16-6-5-15(22-23(16)17)12-7-9-19-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBIXWVEZPYXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327390
Record name 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

894059-48-4
Record name 3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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